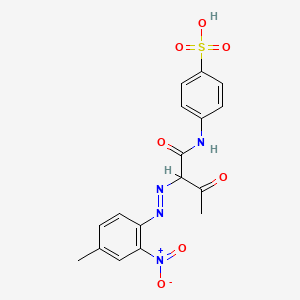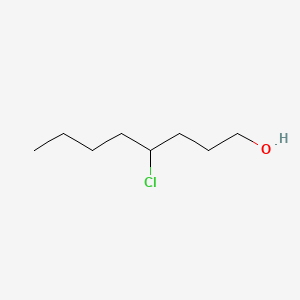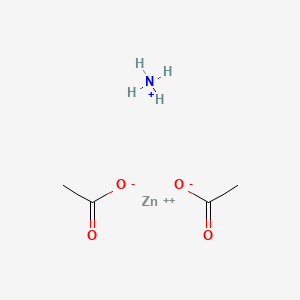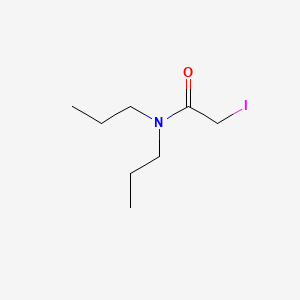
Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((4-oxo-3(4H)-quinazolinyl)methyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((4-oxo-3(4H)-quinazolinyl)methyl)amino)- is a complex organic compound that belongs to the class of acetamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((4-oxo-3(4H)-quinazolinyl)methyl)amino)- typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with phosgene to form the corresponding isocyanate, which is then reacted with 2-(((4-oxo-3(4H)-quinazolinyl)methyl)amino)acetamide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Safety measures are also crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((4-oxo-3(4H)-quinazolinyl)methyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((4-oxo-3(4H)-quinazolinyl)methyl)amino)- exerts its effects involves interactions with specific molecular targets and pathways. The quinazolinone moiety may interact with enzymes or receptors, leading to modulation of biological processes. The chlorophenyl group can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N-(phenyl)carbonyl-2-(quinazolinyl)methylamine
- Acetamide, N-(((4-methylphenyl)amino)carbonyl)-2-(((4-oxo-3(4H)-quinazolinyl)methyl)amino)-
Uniqueness
Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((4-oxo-3(4H)-quinazolinyl)methyl)amino)- is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Eigenschaften
CAS-Nummer |
76979-56-1 |
|---|---|
Molekularformel |
C18H16ClN5O3 |
Molekulargewicht |
385.8 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)carbamoyl]-2-[(4-oxoquinazolin-3-yl)methylamino]acetamide |
InChI |
InChI=1S/C18H16ClN5O3/c19-12-5-7-13(8-6-12)22-18(27)23-16(25)9-20-10-24-11-21-15-4-2-1-3-14(15)17(24)26/h1-8,11,20H,9-10H2,(H2,22,23,25,27) |
InChI-Schlüssel |
HNLHDIPLJULBNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CNCC(=O)NC(=O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonamide, 3-chloro-N-(2-chloroethyl)-4-[[4-[(2-hydroxyethyl)amino]-1-naphthalenyl]azo]-](/img/structure/B13762151.png)
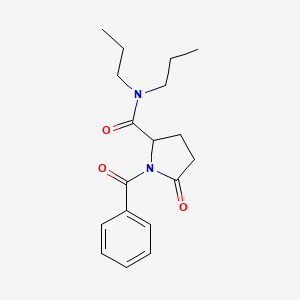
![N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide](/img/structure/B13762158.png)

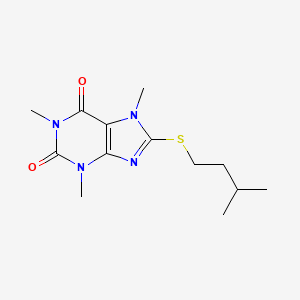
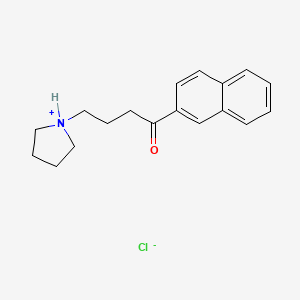
![Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-](/img/structure/B13762182.png)
